1,2,2,3-Tetrachloropropane

Toxicology Inhalation Toxicity Occupational Health

Researchers synthesizing Diallate herbicide face challenges sourcing the correct chloropropane isomer. 1,2,2,3-Tetrachloropropane (CAS 13116-53-5) provides the essential chlorine substitution pattern to construct the thiocarbamate backbone. • Exclusive intermediate for Diallate (S-2,3-dichloroallyl diisopropylthiocarbamate); alternative isomers yield inactive analogs. • Distinct boiling point (176.3 °C) enables effective fractional distillation from by-product streams. • Consistent ≥95% purity (GC) minimizes side reactions in downstream syntheses. Reliable bulk supply with rigorous quality documentation supports agrochemical R&D and scale-up programs.

Molecular Formula C3H4Cl4
Molecular Weight 181.9 g/mol
CAS No. 13116-53-5
Cat. No. B086103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2,3-Tetrachloropropane
CAS13116-53-5
Synonyms1,2,2,3-tetrachloropropane
Molecular FormulaC3H4Cl4
Molecular Weight181.9 g/mol
Structural Identifiers
SMILESC(C(CCl)(Cl)Cl)Cl
InChIInChI=1S/C3H4Cl4/c4-1-3(6,7)2-5/h1-2H2
InChIKeyUDPHJTAYHSSOQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

1,2,2,3-Tetrachloropropane: Critical Baseline Data for Procurement of This Chlorinated C3 Intermediate


1,2,2,3-Tetrachloropropane (CAS: 13116-53-5), a tetrachlorinated alkane with the molecular formula C₃H₄Cl₄ and a molecular weight of 181.9 g/mol, is a chlorinated hydrocarbon liquid at room temperature [1]. It is primarily utilized as a chemical intermediate in the synthesis of specific thiocarbamate herbicides, such as Diallate, and is generated as a by-product in processes targeting other chloropropenes [2]. Its baseline physical properties include a density of approximately 1.5 g/cm³ and a normal boiling point of 176.3±8.0 °C at 760 mmHg [3].

Why 1,2,2,3-Tetrachloropropane Cannot Be Replaced by a Generic Chloropropane Analog


Substitution with closely related chloropropanes like 1,2,3-trichloropropane or isomers such as 1,1,2,3-tetrachloropropane is not straightforward due to divergent synthetic roles and toxicological profiles. While 1,2,3-trichloropropane often serves as a primary feedstock, 1,2,2,3-tetrachloropropane is a specific downstream intermediate or by-product whose unique substitution pattern dictates its utility in forming specific C3 backbones for agrochemicals like Diallate [1]. Furthermore, inhalation toxicity studies reveal a distinct toxicological signature characterized by pronounced mucosal irritation and a lower no-observed-adverse-effect level (NOAEL) compared to some higher-chlorinated homologs like 1,1,2,2,3-pentachloropropane, directly impacting safe handling and facility design requirements [2].

Quantitative Differentiation of 1,2,2,3-Tetrachloropropane: A Comparator-Based Evidence Guide


Comparative Inhalation Toxicity: 1,2,2,3-Tetrachloropropane vs. 1,1,2,2,3-Pentachloropropane

In a direct comparative subchronic inhalation study in rats, 1,2,2,3-tetrachloropropane (TECP) exhibited greater toxicity at lower concentrations than 1,1,2,2,3-pentachloropropane (PCP). While deaths occurred at ≥600 ppm for TECP and ≥300 ppm for PCP, the no-observed-adverse-effect level (NOAEL) for systemic effects was 1.5 ppm for both. However, TECP uniquely caused mucosal irritation (nose/eyes) at all test levels (≥5 ppm) in a 13-week study, an effect not observed with PCP [1].

Toxicology Inhalation Toxicity Occupational Health

Synthetic Role Differentiation: By-Product vs. Primary Target in Chloropropene Production

1,2,2,3-Tetrachloropropane is obtained as a specific by-product during the chlorination of 1,2,3-trichloropropane to produce 1,1,2,3-tetrachloropropene, a key intermediate for herbicides like Triallate. In contrast, its isomer 1,1,2,3-tetrachloropropane is the desired primary product of this reaction and is directly dehydrochlorinated [1]. The 1,2,2,3-isomer's formation is a function of the substitution pattern, making it a distinct and recoverable co-product stream in certain process patents [2].

Process Chemistry Agrochemical Intermediates Reaction Selectivity

Physical Property Comparison: Normal Boiling Point of 1,2,2,3-Tetrachloropropane vs. 1,1,2,3-Tetrachloropropane

1,2,2,3-Tetrachloropropane exhibits a normal boiling point of 176.3±8.0 °C at 760 mmHg . While experimental data for the 1,1,2,3-isomer is sparse, its boiling point has been reported at 164 °C . This ~12°C difference is significant for the design of fractional distillation columns used to separate these isomers in a commercial chlorination process [1].

Physical Chemistry Separation Science Process Engineering

Acute Oral Toxicity: 1,2,2,3-Tetrachloropropane vs. 1,2,3-Trichloropropane

The acute oral toxicity of 1,2,2,3-tetrachloropropane is comparatively lower than that of its precursor, 1,2,3-trichloropropane. The reported oral LD50 in rats for 1,2,2,3-tetrachloropropane is 6300 mg/kg , whereas the oral LD50 for 1,2,3-trichloropropane is reported as 150 mg/kg [1]. This 42-fold difference in acute oral toxicity is a critical differentiator.

Toxicology Acute Toxicity Safety Data

Target Application Scenarios for 1,2,2,3-Tetrachloropropane Based on Evidence-Based Differentiation


Specialty Agrochemical Intermediate for Thiocarbamate Herbicides (e.g., Diallate)

1,2,2,3-Tetrachloropropane is uniquely positioned as an intermediate in the synthesis of the thiocarbamate herbicide Diallate (S-2,3-dichloroallyl diisopropylthiocarbamate) . Its specific chlorine substitution pattern is essential for constructing the requisite molecular structure, differentiating it from other chloropropanes that lead to different or inactive analogs [1]. This application leverages its distinct synthetic utility as outlined in Section 3.

Process Development for Chlorinated Propenes with Specific Handling Protocols

In processes for manufacturing 1,1,2,3-tetrachloropropene or other high-value chlorinated C3 compounds, 1,2,2,3-tetrachloropropane is generated as a by-product [2]. Its recovery and purification are economically justified due to its distinct boiling point (176.3 °C vs. 164 °C for the 1,1,2,3-isomer), which allows for effective separation by fractional distillation . However, facilities must implement enhanced ventilation to manage its specific mucosal irritation hazard at concentrations as low as 5 ppm [3], a requirement not as stringent for its pentachloropropane counterpart [3].

Research on Structure-Activity Relationships (SAR) of Chlorinated Alkanes

The compound's distinct toxicity profile, including significant mucosal irritation and a defined NOAEL of 1.5 ppm [3], makes it a valuable tool for studying the toxicological effects of chlorine substitution patterns on alkane backbones. Its comparison to 1,1,2,2,3-pentachloropropane provides a clear dataset for understanding the impact of an additional chlorine atom on inhalation toxicity [3].

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